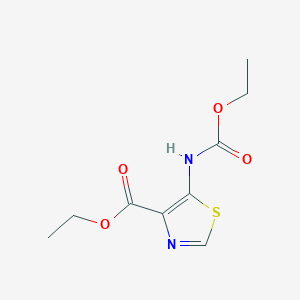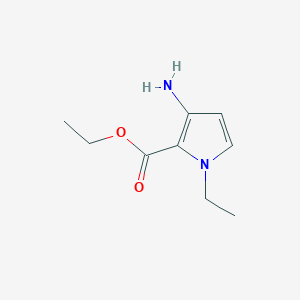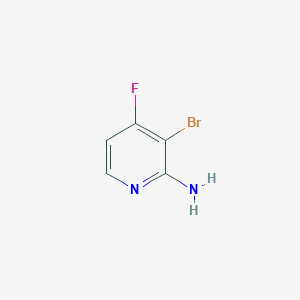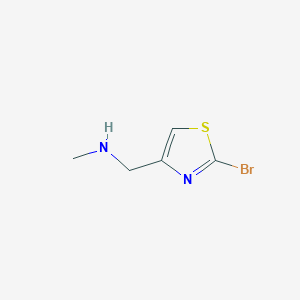![molecular formula C18H19ClN2O2 B1443878 N-Benzyl-N-[2-(benzylamino)-2-oxoethyl]-2-chloroacetamide CAS No. 1391051-79-8](/img/structure/B1443878.png)
N-Benzyl-N-[2-(benzylamino)-2-oxoethyl]-2-chloroacetamide
Overview
Description
N-Benzyl-N-[2-(benzylamino)-2-oxoethyl]-2-chloroacetamide is an impurity of Levocetirizine , a third-generation antihistamine used in the treatment of allergic diseases . Its molecular formula is C18H19ClN2O2 and it has a molecular weight of 330.81 .
Molecular Structure Analysis
The molecular structure of this compound is complex with multiple functional groups. It includes two benzyl groups attached to nitrogen atoms, an amide group, and a chloroacetamide group .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, related benzylamines can undergo various reactions. For instance, they can be deprotected by hydrogenolysis to yield free α-amino phosphonic acids . They can also undergo oxidative debenzylation to yield the corresponding amides and carbonyl compounds .Physical And Chemical Properties Analysis
This compound has a boiling point of 569.8±50.0 °C and a density of 1.222±0.06 g/cm3 .Scientific Research Applications
Thermal Degradation of Methacrylate Polymers
N-Benzyl-N-[2-(benzylamino)-2-oxoethyl]-2-chloroacetamide is involved in the synthesis of methacrylate polymers with side chain amide groups. These polymers exhibit specific thermal degradation behaviors. For instance, only N-benzyl hydroxyacetamide forms as a major product in the thermal degradation of poly(BAMA), a polymer derived from this compound (Coskun et al., 2002).
Biological Activity Spectrum
This compound's derivatives, particularly those containing chloro-hydroxy groups, have demonstrated significant biological activity. These include activities against mycobacterial, bacterial, and fungal strains and the inhibition of photosynthetic electron transport in spinach chloroplasts (Imramovský et al., 2011).
Synthesis of Fused Thiazolo[3,2-a]pyrimidinones
The compound is used as a building block for synthesizing ring-annulated thiazolo[3,2-a]pyrimidinone products. This synthesis involves the formation of the title compound with acceptable yields, supported by analytical and spectral studies (Janardhan et al., 2014).
Potential Tyrosinase Inhibitors
Derivatives of this compound are of interest as potential tyrosinase inhibitors. Their development may aid in diminishing dermatological disorders and have implications in Parkinson's disease research (Ashraf et al., 2016).
Antitumor Properties
Some derivatives, specifically N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides, have been synthesized and shown promising results as potential anticancer agents. These compounds were evaluated for their antitumor properties and found to be effective in initial screenings (Horishny et al., 2020).
Anticancer Activities of Derivatives
Additional derivatives of this compound have been investigated for their anticancer activities. Some compounds, specifically those synthesized through the reaction with phenol or thiophenol derivatives, showed notable anticancer activity (Tay et al., 2012).
properties
IUPAC Name |
N-benzyl-2-[benzyl-(2-chloroacetyl)amino]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c19-11-18(23)21(13-16-9-5-2-6-10-16)14-17(22)20-12-15-7-3-1-4-8-15/h1-10H,11-14H2,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXDPJWZBVWQEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN(CC2=CC=CC=C2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N'-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-N,N-diethyl-acetamidine](/img/structure/B1443798.png)

![Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1443802.png)


![N-[2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-ethyl]-guanidine; hydrochloride](/img/structure/B1443806.png)

![2-amino-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1443808.png)


